molecular formula C12H18O7 B1272936 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid CAS No. 72653-14-6

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid

Cat. No. B1272936
CAS RN: 72653-14-6
M. Wt: 274.27 g/mol
InChI Key: OYYWSHUPASUUHF-UHFFFAOYSA-N
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Description

“4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid” is an organic compound with the molecular formula C12H18O7 . It is also known as EtOAc–AHA and Carbobenzoxy-L-aspartic acid 4-acetate.


Synthesis Analysis

The synthesis of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is typically performed by the reaction between acetyl-coenzyme A and oxaloacetate, catalyzed by citrate synthase. Citrate synthase converts the two substrates into citrate, which subsequently undergoes cleavage and dehydration processes to form the final product.


Molecular Structure Analysis

The molecular structure of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid is represented by the formula C12H18O7 . The average mass is 274.267 Da and the monoisotopic mass is 274.105255 Da .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid . These factors may include temperature, pH, presence of other molecules, and the specific biological environment in which the compound is present.

properties

IUPAC Name

4-acetyl-4-ethoxycarbonylheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7/c1-3-19-11(18)12(8(2)13,6-4-9(14)15)7-5-10(16)17/h3-7H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYWSHUPASUUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379786
Record name 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid

CAS RN

72653-14-6
Record name 4-ACETYL-4-(ETHOXYCARBONYL)HEPTANEDIOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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